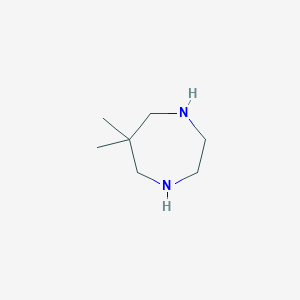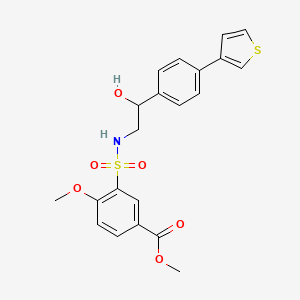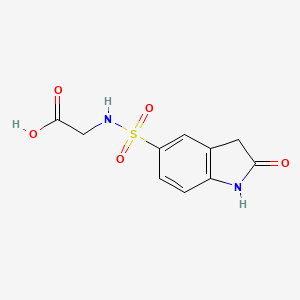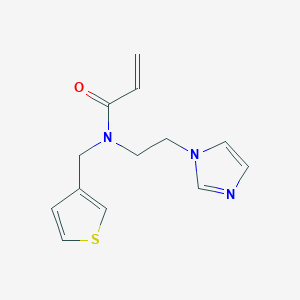![molecular formula C27H28BrN5O3S B3018781 4-[N'-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide CAS No. 321968-22-3](/img/structure/B3018781.png)
4-[N'-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
準備方法
The synthesis of 4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions often include the use of brominating agents to introduce the bromo group and hydrazine derivatives to form the hydrazinecarbonyl linkage. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to accelerate the reaction.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled environmental conditions (temperature, pressure). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain enzymes, which can lead to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar compounds include other quinazoline derivatives, such as:
- 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
- 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide
- 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
Compared to these compounds, 4-[N’-(6-bromo-4-phenylquinazolin-2-yl)hydrazinecarbonyl]-N,N-dipropylbenzene-1-sulfonamide is unique due to its specific hydrazinecarbonyl and sulfonamide groups, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrN5O3S/c1-3-16-33(17-4-2)37(35,36)22-13-10-20(11-14-22)26(34)31-32-27-29-24-15-12-21(28)18-23(24)25(30-27)19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3,(H,31,34)(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSGFHQEHMFJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)


![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/new.no-structure.jpg)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)
![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)
